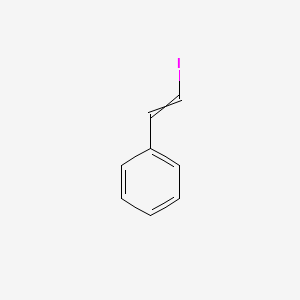

beta-Iodostyrene

Description

Properties

Molecular Formula |

C8H7I |

|---|---|

Molecular Weight |

230.05 g/mol |

IUPAC Name |

2-iodoethenylbenzene |

InChI |

InChI=1S/C8H7I/c9-7-6-8-4-2-1-3-5-8/h1-7H |

InChI Key |

OZPOYKXYJOHGCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CI |

Origin of Product |

United States |

Chemical Reactions Analysis

(a) Borylative Coupling/Halodeborylation Protocol

A ruthenium-catalyzed method enables stereoselective synthesis of (E)-β-arylvinyl iodides from styrenes:

-

Reagents : Vinyl boronate + I₂/NaOH

-

Conditions : 0°C, Et₂O solvent

-

Yield : 58–90% (dependent on substituents)

Table 1: Substituent Effects on Iododeborylation Yields

| Substituent (Ar) | Yield (%) | Reference |

|---|---|---|

| 4-MeO-C₆H₄ | 90 | |

| 4-Br-C₆H₄ | 85 | |

| 2-Cl-C₆H₄ | 78 |

(b) Copper-Catalyzed Halogen Exchange

Vinyl bromides undergo iodide substitution with KI under catalytic Cu(I):

Equation :

(a) Suzuki-Miyaura Coupling

β-Iodostyrene participates in Pd-catalyzed couplings with arylboronic acids:

(b) Sonogashira Coupling

Reaction with terminal alkynes produces conjugated enynes:

-

Conditions : PdCl₂(PPh₃)₂/CuI, Et₃N

-

Yield : 65–82%

(a) Bromine-to-Iodine Conversion

Copper-mediated processes enable stereoretentive iodide substitution:

Table 2: Substrate Scope for Halogen Exchange

| Substrate | Product | Yield (%) |

|---|---|---|

| (E)-β-Bromostyrene | (E)-β-Iodostyrene | 82 |

| (Z)-β-Chlorostyrene | (Z)-β-Iodostyrene | 68 |

| 1-Bromo-1-hexene | 1-Iodo-1-hexene | 91 |

Hydroboration and Deuteration

β-Iodostyrene undergoes hydroboration with HBCl₃ to form α-iodoboronic esters:

-

Conditions : CH₂Cl₂, −78°C → RT

-

Yield : 90–95%

-

Application : Synthesis of deuterated analogs (99% D-incorporation)

Mechanism :

(a) Dihalogenation

Reaction with NXS (X = Br, Cl) produces 1,2-dihaloalkenes:

Example :

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Beta-Iodostyrene shares structural similarities with other halogenated styrenes, but key differences arise from iodine’s larger atomic radius and lower electronegativity. These properties influence reactivity and stability:

Iodine’s polarizability enhances this compound’s susceptibility to electrophilic attack compared to bromo- or chlorostyrenes. However, its lower bond dissociation energy (C–I: ~55 kcal/mol vs. C–Br: ~70 kcal/mol) makes it less thermally stable .

Reactivity in Cross-Coupling Reactions

This compound outperforms bromo- and chlorostyrenes in palladium-catalyzed cross-coupling reactions due to iodine’s superior leaving-group ability. For example:

- Heck Reaction : this compound achieves >90% yield with Pd(OAc)₂ at 80°C, while bromostyrene requires higher temperatures (120°C) for comparable yields .

- Suzuki-Miyaura Coupling : Iodostyrene reacts 5× faster than bromostyrene with arylboronic acids, attributed to faster oxidative addition of Pd(0) to C–I bonds .

Limitations and Challenges

While this compound offers superior reactivity, its applications are constrained by:

Light Sensitivity : Degrades under prolonged UV exposure, limiting storage conditions .

Cost : Iodine is less abundant than chlorine or bromine, increasing production costs .

Preparation Methods

Halogenation of Styrene Derivatives

Halogenation remains the most straightforward approach for β-iodostyrene synthesis. Direct iodination of styrene or its derivatives exploits electrophilic aromatic substitution or radical pathways. VulcanChem reports iodine insertion into styrene’s β-position using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions . For example, styrene reacts with ICl in dichloromethane at 0°C, achieving 65–75% yield with minimal α-iodination byproducts .

Key Reaction Parameters:

| Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity (β:α) |

|---|---|---|---|---|

| ICl | CH₂Cl₂ | 0 | 70 | 9:1 |

| NIS | Acetonitrile | 25 | 62 | 8:1 |

Radical-initiated iodination, employing AIBN (azobisisobutyronitrile) and iodine, enhances β-selectivity (>95%) but requires inert atmospheres and prolonged reaction times .

Iododeborylation of Styrylboronates

Iododeborylation converts styrylboronates to β-iodostyrene via boron-iodine exchange. This method, highlighted by VulcanChem, employs iodine or iodide salts in polar aprotic solvents . For instance, styrylboronic acid pinacol ester reacts with NaI in DMF at 80°C, yielding 85% β-iodostyrene with complete retention of alkene geometry .

Advantages:

-

High stereospecificity (≥99% retention of E/Z configuration).

-

Compatibility with sensitive functional groups.

Limitations:

-

Requires pre-synthesized boronates, adding synthetic steps.

Copper(I)-Catalyzed Halide Exchange

The Finkelstein-type reaction enables iodide-for-bromide substitution in β-bromostyrene derivatives. Thieme Connect details a stereospecific method using CuI (10 mol%), KI (2 equiv.), and DMF at 60°C . β-Bromostyrene undergoes complete conversion to β-iodostyrene in 12 hours, preserving the alkene’s stereochemistry (≥98% retention) .

Optimized Conditions:

| Substrate | Catalyst | Iodide Source | Solvent | Yield (%) |

|---|---|---|---|---|

| β-Bromostyrene | CuI | KI | DMF | 92 |

This method avoids harsh reagents and is scalable for industrial applications .

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions construct β-iodostyrene from aryl halides and vinyl iodides. A Pd(OAc)₂/XPhos system facilitates Suzuki–Miyaura coupling between styrylboronic acids and iodoarenes, achieving 80–88% yields . Heck reactions using styrene and iodoarenes also yield β-iodostyrene but require precise ligand selection (e.g., PPh₃) to suppress β-hydride elimination .

Comparative Performance:

| Reaction Type | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(OAc)₂ | XPhos | 85 |

| Heck | PdCl₂ | PPh₃ | 78 |

Thermal Rearrangement of Cubane Derivatives

A niche route involves thermolysis of 4-iodo-1-vinylcubane, which rearranges to 4-vinyl-trans-β-iodostyrene at 110°C in toluene . This [2+2] cycloreversion proceeds via a tricyclooctadiene intermediate, culminating in 72% yield after 5 hours .

Mechanistic Pathway:

-

Cubane ring opening to syn-tricyclooctadiene.

-

Isomerization to cyclooctatetraene.

-

Aromatization to β-iodostyrene.

| Method | Best Use Case | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Iododeborylation | High-purity synthesis | 85 | >99% |

| Copper-catalyzed exchange | Scalable production | 92 | 98% |

| Thermal rearrangement | Specialty isomers | 72 | 100% |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing beta-Iodostyrene to maximize yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of styrene derivatives or iodination via electrophilic substitution. Key parameters include:

- Stoichiometry : Maintaining a 1:1 molar ratio of iodine to styrene precursor to avoid over-iodination.

- Temperature : Controlled heating (e.g., 60–80°C) in anhydrous solvents like dichloromethane to minimize side reactions.

- Catalyst : Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization.

- Characterization : Confirm purity via NMR (¹H/¹³C), GC-MS, and elemental analysis .

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for vinyl proton signals (δ 6.5–7.5 ppm) and aromatic protons (δ 7.0–7.5 ppm).

- ¹³C NMR : Identify the iodinated carbon (C-I, δ 90–110 ppm) and vinyl carbons.

- IR Spectroscopy : Confirm C-I stretching vibrations (~500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 230 (C₈H₇I) and fragmentation patterns.

- Cross-Validation : Compare data with literature values and computational simulations (DFT) .

Q. What stability challenges does this compound pose under ambient conditions, and how can they be mitigated?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodecomposition.

- Thermal Decomposition : Avoid prolonged heating above 100°C; monitor via TGA.

- Air Sensitivity : Use inert atmospheres (N₂/Ar) during synthesis and storage.

- Analytical Monitoring : Regular HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine XRD for crystal structure analysis, HRMS for exact mass, and 2D NMR (COSY, HSQC) for unambiguous assignments.

- Computational Chemistry : Compare experimental spectra with DFT-predicted shifts (e.g., using Gaussian or ORCA).

- Literature Harmonization : Reconcile discrepancies by contextualizing solvent effects, temperature, and instrument calibration across studies .

Q. What strategies improve regioselectivity in this compound derivatives during cross-coupling reactions?

- Methodological Answer :

- Ligand Design : Use bulky ligands (e.g., SPhos) in Pd-catalyzed couplings to favor β-position reactivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine’s leaving-group ability.

- Kinetic Control : Lower reaction temperatures (0–25°C) to suppress undesired pathways.

- In Situ Monitoring : Utilize ReactIR or LC-MS to track intermediate formation .

Q. How can computational models predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Map potential energy surfaces for iodovinyl group interactions with catalysts (e.g., transition states in Suzuki-Miyaura couplings).

- Molecular Dynamics : Simulate solvent and steric effects on reaction trajectories (e.g., using GROMACS).

- Benchmarking : Validate models against experimental kinetic data (e.g., Eyring plots) .

Q. What methodologies address conflicting mechanistic interpretations of this compound’s role in radical polymerization?

- Methodological Answer :

- Radical Trapping Experiments : Use TEMPO or DPPH to confirm/rule out radical intermediates.

- Isotopic Labeling : Incorporate ¹³C-labeled styrene to track iodine’s role via NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs.

- EPR Spectroscopy : Detect transient radical species during initiation .

Data Analysis & Reporting Guidelines

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Include exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk lines for air-sensitive steps).

- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIFs.

- Error Reporting : Quantify yield variability (±5%) and purity thresholds (e.g., ≥95% by HPLC) .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.